flufenacet ESA
Description
Contextualization of Flufenacet (B33160) as a Parent Herbicide and its Environmental Significance
Environmentally, flufenacet is characterized by moderate persistence in both soil and aquatic environments, with reported aerobic soil metabolism half-lives ranging from approximately 23 to 64 days and aerobic aquatic half-lives between 18 and 77 days regulations.gov. Its moderate water solubility (56 mg/L) and soil organic carbon-water (B12546825) partition coefficient (Koc) between 209-762 mL/g indicate a potential for off-site transport via runoff and erosion into water bodies regulations.gov. Furthermore, flufenacet is classified as a per- and polyfluoroalkyl substance (PFAS), a group of chemicals known for their persistence. Upon degradation, flufenacet can break down to trifluoroacetic acid (TFA), a highly persistent and mobile PFAS that contaminates water systems wikipedia.orgpan-europe.infocasc4de.eu. Regulatory bodies like the European Food Safety Authority (EFSA) have identified flufenacet as an endocrine disruptor, raising concerns about its potential impact on human health and wildlife pan-europe.infocasc4de.eu. Its toxicity to aquatic organisms and plants further underscores its environmental significance regulations.govepa.gov.
Identification of Flufenacet ESA as a Key Environmental Transformation Product
This compound, chemically identified as 2-oxoethanesulfonic acid substituted by a (4-fluorophenyl)(propan-2-yl)amino group, is recognized as a significant environmental transformation product (metabolite) of flufenacet nih.govnih.govcsic.esacs.org. It is formed through various degradation pathways of the parent herbicide, including the cleavage of the ether linkage in the flufenacet molecule nih.govregulations.govnih.govcsic.es.
The designation of this compound as a "key" transformation product stems from its observed environmental behavior. Studies indicate that this compound exhibits greater persistence and mobility in soil compared to its parent compound, flufenacet csic.esnih.gov. For instance, its soil half-life (DT50) has been reported as approximately 230 days, significantly longer than that of flufenacet csic.es. This increased persistence, coupled with its mobility, makes this compound a compound of concern for water quality, as it has been detected in surface water and groundwater samples acs.orgnih.govresearchgate.net. Its presence in various water bodies, sometimes at higher frequencies and concentrations than the parent compound, highlights its environmental relevance and the need for thorough investigation into its fate and potential impacts nih.gov.
Historical Overview of this compound Research in Environmental Chemistry and Ecotoxicology
Research into flufenacet and its environmental fate, including the identification and study of its transformation products like this compound, has evolved since the herbicide's registration in the United States in 1998 and the European Union in 2004 wikipedia.org. Early investigations into flufenacet degradation in soil identified this compound as one of its major degradation products csic.es.
Over the years, analytical chemistry has played a crucial role in developing methods to detect and quantify flufenacet and its metabolites, including this compound, in environmental matrices such as soil and water acs.orgresearchgate.net. These analytical advancements have enabled researchers to track the presence and movement of this compound in various environmental compartments. Ecotoxicological studies have also been conducted to assess the potential effects of flufenacet and its transformation products on non-target organisms, particularly aquatic life regulations.govepa.govresearchgate.netregulations.gov.
More recent research, particularly from the 2010s onwards, has focused on the widespread distribution and persistence of this compound in different water bodies, including shallow groundwater and drinking water sources nih.govresearchgate.net. The classification of flufenacet as a PFAS and its association with the persistent compound TFA have intensified scientific and regulatory scrutiny, leading to increased research into its entire degradation profile, including the environmental behavior of this compound wikipedia.orgpan-europe.infocasc4de.eu. This historical progression demonstrates a growing understanding of this compound's environmental significance, driven by concerns over its persistence, mobility, and potential ecological impacts.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(4-fluoro-N-propan-2-ylanilino)-2-oxoethanesulfonic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FNO4S/c1-8(2)13(11(14)7-18(15,16)17)10-5-3-9(12)4-6-10/h3-6,8H,7H2,1-2H3,(H,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZCMHDLOUVZYST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C1=CC=C(C=C1)F)C(=O)CS(=O)(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60891451 | |
| Record name | Flufenacet ESA | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60891451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
201668-32-8 | |
| Record name | Flufenacet ESA | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60891451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Formation and Transformation Pathways of Flufenacet Esa
Biotic Transformation Mechanisms
The primary route for the formation of flufenacet (B33160) ESA is through the metabolic activities of microorganisms. nih.govregulations.gov This biotic transformation is the key process breaking down the parent flufenacet compound in both terrestrial and aquatic settings.
In aerobic soil environments, the biodegradation of flufenacet is the principal degradation pathway. regulations.gov Studies show that flufenacet is moderately persistent in soil, with its degradation rate being highly dependent on microbial activity. epa.gov The process often follows biphasic degradation kinetics, characterized by a period of rapid initial degradation followed by a slower rate. nih.gov Flufenacet ESA is a major soil metabolite, accounting for a significant fraction of the transformed parent compound. herts.ac.uk
The half-life (DT₅₀) of flufenacet in aerobic soil varies depending on the specific soil characteristics.
Interactive Data Table: Aerobic Soil Degradation Half-Lives of Flufenacet
| Soil Type/Condition | Half-Life (DT₅₀) in Days | Reference |
|---|---|---|
| Various Soil Types (Lab, 20-21°C) | 10 - 34 | nih.gov |
| Sandy Loam (Howe, IN) | 33 - 64 | nih.gov |
| General Aerobic Soil | 23.1 - 63.6 | regulations.gov |
This table summarizes the reported degradation half-lives of the parent compound flufenacet under various aerobic soil conditions, a process that leads to the formation of metabolites like this compound.
Similar to soil, the primary mechanism for flufenacet degradation in aerobic aquatic environments is biodegradation. regulations.gov The cleavage of the ether linkage by aquatic microorganisms leads to the formation of transformation products, including this compound. regulations.gov The persistence of flufenacet in these systems is considered moderate, with half-lives varying based on environmental conditions. regulations.gov While the parent compound degrades, its transformation products, such as this compound, have been detected in various water bodies, including surface water and tile drainage, indicating their formation and mobility in aquatic environments. nih.govusgs.gov
Interactive Data Table: Aerobic Aquatic Degradation Half-Lives of Flufenacet
| System Type | Half-Life (DT₅₀) in Days | Reference |
|---|---|---|
| Aerobic Aquatic Environments | 18 - 77 | regulations.gov |
This table displays the degradation half-lives of the parent compound flufenacet in aquatic systems. The formation of this compound is a key outcome of aerobic biodegradation.
Microbial communities are central to the transformation of flufenacet into this compound in soils and sediments. nih.gov While specific microbial strains solely responsible for this exact transformation are not detailed in the provided literature, the degradation is known to be a result of microbial metabolism. nih.govmdpi.com General studies on pesticide degradation indicate that soil microorganisms such as Arthrobacter, Aspergillus, and Pseudomonas are capable of initiating and supporting chemical reactions like hydrolysis and oxidation, which are crucial for breaking down complex parent compounds. nih.gov The diversity and activity of the native microbial population are key factors influencing the rate of flufenacet degradation and, consequently, the formation of its metabolites. mdpi.com The process of forming stable microbial communities that can metabolize such compounds depends on factors like the growth rate of individual strains and the metabolic exchanges between species. nih.gov
The application of organic amendments to soil, a common agricultural practice, significantly influences the degradation kinetics of flufenacet. mdpi.comaiu.edu Amendments such as spent mushroom substrate (SMS) and green compost (GC) have been shown to decrease the degradation rate of flufenacet. mdpi.comnih.gov This is attributed to the increased sorption (binding) of the herbicide to the added organic matter, which reduces its bioavailability for microbial degradation. mdpi.comaiu.edu
Interactive Data Table: Effect of Organic Amendments on Flufenacet Half-Life (DT₅₀)
| Soil Treatment | Incubation Temperature | DT₅₀ (Days) | Reference |
|---|---|---|---|
| Unamended Soil | 6°C | Slower than at 16°C | nih.gov |
| Unamended Soil | 16°C | Faster than at 6°C | nih.gov |
| Soil + SMS | 6°C | Increased by 1.3-1.9 times | nih.gov |
| Soil + SMS | 16°C | Increased by 1.4-1.9 times | nih.gov |
| Soil + GC | 6°C | Increased by 1.3-1.9 times | nih.gov |
This table illustrates how soil organic amendments and temperature interact to affect the degradation half-life of flufenacet.
Temperature is a critical environmental factor controlling the rate of biotic transformation of flufenacet. nih.gov Laboratory studies demonstrate a clear positive correlation between temperature and the degradation rate. For instance, the degradation of flufenacet was significantly faster at 16°C compared to 6°C. nih.gov This temperature dependence is due to the increased biomass and/or metabolic activity of soil microorganisms at higher temperatures. nih.gov The temperature coefficient (Q₁₀), a measure of the rate of change of a biological or chemical process as a consequence of increasing the temperature by 10°C, has been calculated for flufenacet degradation, with values ranging from 1.9 to 2.8, confirming the significant impact of temperature. nih.gov In field conditions, higher temperatures can accelerate the transformation of flufenacet, leading to peak concentrations of metabolites like this compound between 32 and 41 days after application. nih.gov
Abiotic Transformation Processes and Environmental Stability
In contrast to its biotic degradation, flufenacet is notably stable under abiotic conditions. regulations.gov Laboratory studies have shown that the compound is stable to hydrolysis. regulations.govepa.gov Furthermore, it does not readily undergo photolysis in water or on soil surfaces. regulations.govepa.gov In one study, the calculated half-life under irradiation was 248 days, which was even longer than the 167-day half-life of the dark control sample, indicating high stability against light-induced degradation. epa.gov
Stability to Photodegradation
Similar to hydrolysis, the parent compound flufenacet is stable to photolysis. nih.gov In laboratory studies, flufenacet did not photolyze on soil surfaces during 10.5 days of continuous irradiation. epa.gov While direct photolytic data on this compound is scarce, its formation and persistence in soil environments suggest a low susceptibility to photodegradation. uni-kiel.de Photolytic degradation is considered to have minimal relevance to the transformation of this compound in soil, primarily because the transformation from the parent compound often occurs in the topsoil, where degradation by sunlight is significantly reduced. uni-kiel.de The low transformation rate of this compound contributes to its persistence in the environment. uni-kiel.de
Characterization of this compound within the Degradation Pathway of Flufenacet
This compound is recognized as a major transformation product of flufenacet, and its presence in the environment is a key indicator of the degradation of the parent herbicide. nih.govnih.gov It is classified as a pesticide degradation product and has been identified in various environmental compartments. nih.govacs.org
Co-occurrence and Relationship with Flufenacet Oxanilic Acid (FOE OXA) Formation
This compound and flufenacet oxanilic acid (FOE OXA) are the two primary metabolites of flufenacet and frequently co-occur in environmental samples. acs.org Their formation represents two distinct degradation pathways of the parent compound. Studies have consistently detected both this compound and FOE OXA in soil and various water bodies, including tile drainage water, stream water, and shallow groundwater. nih.govnih.gov
In laboratory soil incubation studies, both this compound and flufenacet OA were detected in all soil treatments, indicating their concurrent formation under controlled conditions. nih.gov Environmental monitoring confirms these findings, with both metabolites being omnipresent in water samples from agricultural landscapes, often at higher concentrations and detection frequencies than the parent flufenacet. nih.gov For instance, in one study, approximately four weeks after a flufenacet application, concentrations of flufenacet-ESA rose to 4.35 μg L⁻¹ and flufenacet-OA to 0.448 μg L⁻¹ in tile drainage water following a rainfall event. nih.gov
The following table, derived from a 2021 study on an agricultural landscape in the North German Lowland, illustrates the detection of flufenacet and its main transformation products in various water systems.
| Compound | Water Body Type | Detection Frequency (%) | Median Conc. (µg/L) | Max Conc. (µg/L) |
| Flufenacet | Drainage Water | 58 | 1.96 | |
| Stream Water | 35 | 0.25 | ||
| Groundwater | 13 | 0.07 | ||
| Flufenacet-ESA | Drainage Water | 100 | 0.25 | 6.90 |
| Stream Water | 89 | 0.07 | 0.38 | |
| Groundwater | 51 | 0.25 | ||
| Flufenacet-OA | Drainage Water | 96 | 0.04 | 3.99 |
| Stream Water | 93 | 0.47 | ||
| Groundwater | 19 | 0.04 | ||
| Data sourced from Omnipresent distribution of herbicides and their transformation products in all water body types of an agricultural landscape in the North German Lowland (2021). nih.gov LOQ = Limit of Quantification. |
Sequential and Parallel Degradation Pathways in Environmental Systems
The degradation of flufenacet into its ESA and OXA metabolites occurs through complex pathways that can be described as both sequential and parallel. The primary degradation of flufenacet in aerobic soil and water environments happens via the cleavage of the ether linkage. regulations.gov
Research suggests two main initial transformation pathways for flufenacet in plants and soil, which can be considered parallel:
Glutathione (B108866) Conjugation: One major pathway involves the conjugation of flufenacet with glutathione, catalyzed by glutathione S-transferase (GST) enzymes. researchgate.netnih.gov This initial conjugate undergoes further sequential degradation, eventually leading to the formation of flufenacet sulfonic acid (ESA). researchgate.netresearchgate.net
Formation of Flufenacet-Alcohol: A second pathway involves the formation of a flufenacet-alcohol metabolite. core.ac.uk This intermediate can then be further metabolized through a different sequence of reactions to yield flufenacet oxanilic acid (OXA). researchgate.netcore.ac.uk
These parallel primary degradation steps are followed by a series of sequential reactions that modify the initial intermediates into the stable end-metabolites, this compound and FOE OXA. The prevalence of these metabolites in the environment underscores the importance of these degradation pathways in determining the ultimate fate of the parent herbicide. epa.govacs.org
Environmental Fate and Transport Dynamics of Flufenacet Esa
Persistence and Degradation Half-Life Determination
The persistence of a chemical in the environment is largely determined by its susceptibility to degradation through various biotic and abiotic processes. Half-life values provide a quantitative measure of this persistence.
Persistence in Aerobic Soil Environments
In aerobic soil environments, flufenacet (B33160) ESA has demonstrated a significant degree of persistence. Studies indicate that its degradation half-life in soil can be considerably longer than that of the parent compound, flufenacet. One study reported a half-life time of 302 days in soil for flufenacet ESA uni-kiel.de. Another laboratory study found that this compound's persistence in soil (DT50 = 230 days) was higher than that of flufenacet OA, another degradation product csic.es. The persistence of this compound in soil is attributed to its relatively low transformation rate, leading to it being considered persistent uni-kiel.de.
Persistence in Aerobic Aquatic Environments
Information specifically detailing the persistence of this compound in aerobic aquatic environments is less extensively reported in the provided search results. However, general principles suggest that its persistence in water would be influenced by similar factors as in soil, such as microbial activity and environmental conditions. The compound is noted for its persistence in both soil and water uni-kiel.de.
Influence of Soil Type and Environmental Conditions on Persistence
The persistence of this compound is influenced by several soil properties and environmental conditions. Soil type, particularly its organic matter and clay content, plays a role in sorption, which can affect bioavailability and subsequent degradation researchgate.net. Environmental factors such as moisture content and temperature are also critical. For instance, dry soil conditions can limit microbial activity, potentially prolonging the persistence of this compound by reducing its transformation rate uni-kiel.deresearchgate.net. Higher temperatures generally accelerate microbial degradation, but the specific impact on this compound requires detailed study researchgate.net.
Mobility and Leaching Potential
The mobility of a compound in the environment dictates its potential to move through soil profiles and enter water bodies. This is primarily governed by its sorption characteristics and water solubility.
Sorption Characteristics in Soil Matrices
This compound exhibits a greater mobility in soil compared to its parent compound, flufenacet uni-kiel.de. This increased mobility suggests weaker sorption to soil particles. While specific Koc (organic carbon-water (B12546825) partitioning coefficient) or Kd (soil-water distribution coefficient) values for this compound are not explicitly detailed in the provided snippets, it is described as being "even more mobile than its parent compound" uni-kiel.de. The parent compound, flufenacet, has been described as having a low organic carbon sorption coefficient (Koc) and being moderately mobile uni-kiel.de. Generally, compounds with lower sorption coefficients (lower Koc/Kd values) are more prone to leaching.
Transport via Surface Runoff and Erosion
Flufenacet residues have the potential to be transported to nearby water bodies through surface runoff and soil erosion. Its moderate persistence in the environment makes it susceptible to these off-site transport processes regulations.gov. Flufenacet exhibits moderate mobility in soil, with soil organic carbon-water partition coefficient (Koc) values ranging from 209 to 762 mL/g regulations.gov. This mobility, coupled with its persistence, allows it to move both in a dissolved state via runoff and sorbed to soil particles via erosion regulations.gov. Research indicates that flufenacet can be highly mobile in agricultural catchment areas, with significant and continuous leaching observed soon after application, particularly under both dry and wet conditions researchgate.net.
The transformation product, this compound, is generally considered more mobile than the parent compound copernicus.org. This compound has lower Koc values (29-58 mL/g) compared to flufenacet, suggesting it may remain more in the water column regulations.gov. Furthermore, this compound has a higher persistence in soil, with a reported degradation half-life (DT50) of approximately 230 days, compared to flufenacet OA (around 11 days), indicating a greater potential for leaching csic.es. Studies have shown that this compound can be detected in surface water samples, sometimes at higher concentrations than the parent compound, especially following rainfall events nih.govresearchgate.netacs.org.
Leaching to Groundwater, including Preferential Flow Mechanisms
Flufenacet has the capacity to reach groundwater systems through leaching processes regulations.gov. Its moderate persistence in soil, with aerobic half-lives ranging from 23.1 to 63.6 days, contributes to its availability for leaching regulations.gov. While parent flufenacet has shown limited leaching below 5 inches in some field studies epa.gov, its transformation products, including this compound, are of greater concern for groundwater contamination due to their increased mobility and persistence copernicus.orgcsic.es.
Preferential flow mechanisms, such as flow through macropores in the soil, play a significant role in accelerating the transport of flufenacet and its metabolites to groundwater researchgate.netresearchgate.netnih.gov. Studies have demonstrated that preferential flow in response to low precipitation can be an important transport pathway, leading to the detection of flufenacet in shallow groundwater within days of application researchgate.netresearchgate.netnih.gov. In these studies, this compound was detected in all groundwater samples, suggesting its greater propensity to leach, especially during dry periods when matrix flow might be limited researchgate.netnih.gov. The high leaching potential of this compound (GUS index of 7.20) further underscores its risk to groundwater quality csic.es. Flufenacet residues are also noted to be less likely to degrade under anaerobic conditions, potentially leading to accumulation in groundwater over time epa.govresearchgate.net.
Distribution Across Environmental Compartments
Occurrence and Distribution in Soil (Topsoil, Subsoil)
Flufenacet is considered moderately persistent in aerobic soil environments, with reported half-lives generally between 23.1 and 63.6 days regulations.gov. It is stable under anaerobic soil conditions regulations.gov. Field dissipation studies have indicated that parent flufenacet can persist for over 100 days, with last detections occurring at 135 and 369 days after application, without significant leaching below the topsoil epa.gov. However, transformation products like this compound and flufenacet OA are formed in the soil and detected in various soil layers csic.esnih.gov. The persistence of this compound in soil is considerably higher than that of flufenacet OA csic.es.
Soil properties, particularly organic matter and clay content, influence the adsorption and persistence of flufenacet. Higher organic matter and clay content generally lead to increased adsorption and potentially longer persistence researchgate.net. Organic amendments to soil can also increase flufenacet's half-life by enhancing its sorption and reducing its bioavailability for degradation csic.esnih.govresearchgate.net. Adsorption studies have shown moderate to high adsorption of flufenacet in various Indian soils, with higher adsorption observed in soils with lower pH, higher organic matter, and higher clay content researchgate.net. A hysteresis effect in desorption studies further suggests the potential for flufenacet to persist in the soil matrix researchgate.net.
Presence in Surface Water Bodies (Creeks, Rivers, Ponds)
Flufenacet and its transformation products, particularly this compound, are frequently detected in surface water bodies regulations.govnih.govresearchgate.netacs.org. Its ability to move via runoff and erosion allows it to enter creeks, rivers, and ponds regulations.gov. Monitoring studies in the United States have detected flufenacet in stream water at concentrations up to 0.31 ppb and in stream sediment pore water up to 0.74 ppb regulations.gov. In European studies, flufenacet has been found in drainage waters at concentrations up to 1 µg L⁻¹, exceeding German environmental quality standards researchgate.net.
This compound is often detected more frequently and at higher concentrations than the parent compound in surface waters nih.govresearchgate.net. For instance, this compound has been detected in surface water samples during spring flushes, and in German creeks, it has been found in 60-100% of samples at concentrations reaching up to 50 ng/L acs.orgpeerj.com. The formation of the persistent thiadone degradate of flufenacet in water bodies is also a concern regulations.gov. Flufenacet is moderately persistent in aerobic aquatic environments (half-lives of 18-77 days) and persistent in anaerobic aquatic systems (half-life of 492 days) regulations.gov.
Detection and Concentrations in Groundwater Systems
The leaching potential of flufenacet and its transformation products, especially this compound, poses a risk to groundwater quality csic.es. Flufenacet itself has been detected in groundwater monitoring studies in the United States at low concentrations, up to 0.04 ppb regulations.gov. In Nebraska studies, flufenacet degradates, including the thiadone metabolite, were detected in groundwater at maximum concentrations of 0.90 ppb epa.gov.
This compound is a key concern for groundwater contamination due to its higher persistence and mobility compared to the parent compound copernicus.orgcsic.es. Studies investigating preferential flow have reported the detection of this compound in all sampled groundwater locations researchgate.netnih.gov. The high leaching potential of this compound, indicated by a GUS index of 7.20, highlights its risk to groundwater csic.es. Furthermore, flufenacet's stability under anaerobic conditions suggests that residues may accumulate in groundwater over time, particularly in deeper wells epa.govresearchgate.net.
Considerations for Air-Water Partitioning
Flufenacet is not expected to significantly partition into the vapor phase due to its low vapor pressure (2.11 x 10⁻⁷ torr) and Henry's Law Constant (2.12 x 10⁻⁸ atm•m³/mol) regulations.gov. These properties suggest that volatilization from water or soil surfaces is unlikely to be a major environmental fate process for flufenacet.
Compound Names:
| Compound Name | Role/Description |
| Flufenacet | Parent herbicide |
| This compound | Transformation product (ethanesulfonic acid) |
| Flufenacet OXA | Transformation product (oxanilic acid) |
| Flufenacet Thiadone | Transformation product (Thiadone degradate) |
| Flufenacet OA | Transformation product (Oxanilic acid) |
Data Tables:
Table 1: Persistence of Flufenacet in Environmental Compartments
| Environmental Compartment | Condition | Half-life (Days) | Notes | Source |
| Soil | Aerobic | 23.1 – 63.6 | Primary decline via biodegradation | regulations.gov |
| Soil | Anaerobic | Stable | regulations.gov | |
| Water | Aerobic | 18 – 77 | Primary decline via biodegradation | regulations.gov |
| Water | Anaerobic | 492 | Persistent | regulations.gov |
| Soil (this compound) | (Implied) | ~230 | Higher persistence than Flufenacet OA | csic.es |
| Soil (Flufenacet OA) | (Implied) | ~11 | Lower persistence than this compound | csic.es |
Table 2: Mobility and Adsorption Characteristics of Flufenacet and its ESA Metabolite
| Compound | Koc (mL/g) | GUS Index | Mobility Classification | Notes | Source |
| Flufenacet | 209 – 762 | 2.23 | Intermediate | Moderate adsorption, can reach water bodies via runoff and erosion | regulations.govresearchgate.net |
| Flufenacet | 401 | N/A | Moderately Mobile | researchgate.net | |
| Flufenacet | 613 (sand) | N/A | N/A | Adsorption varies with soil type (e.g., 213 in silt loam, 233 in clay) | nih.gov |
| This compound | 29 – 58 | 7.20 | High | Lower Koc than parent, suggesting greater mobility and potential to remain in water column; High leaching potential | regulations.govcsic.es |
| This compound | Lower than PCs | N/A | More Mobile | Transformation products generally have lower Koc values, indicating increased mobility | copernicus.org |
Table 3: Reported Concentrations of Flufenacet and this compound in Environmental Samples
| Environmental Compartment | Compound | Concentration Range | Location/Study Type | Notes | Source |
| Stream Water | Flufenacet | Up to 0.31 ppb | US NAWQA data | Detected in 14 out of 797 samples | regulations.gov |
| Stream Sediment Pore Water | Flufenacet | Up to 0.74 ppb | Nebraska study | Detected in 2 out of 36 samples | regulations.gov |
| Groundwater | Flufenacet | Up to 0.04 ppb | US NAWQA data | Detected in 3 out of 895 samples | regulations.gov |
| Groundwater | Flufenacet | 1.57 μg L⁻¹ | German study (shallow groundwater) | Detected within 10 days of application, linked to preferential flow | researchgate.netresearchgate.netnih.gov |
| Groundwater | This compound | Detected in all samples | German study (shallow groundwater) | Detected concurrently with Flufenacet; higher persistence and mobility | researchgate.netnih.gov |
| Groundwater | Flufenacet degradates | Max 0.90 ppb (incl. 0.18 ppb Thiadone) | Nebraska study | epa.gov | |
| Drainage Water | Flufenacet | Up to 1 µg L⁻¹ | German study | Exceeds German environmental quality standards (0.20 µg L⁻¹) | researchgate.net |
| Surface Water | This compound | Detected | Mississippi River basin (spring flushes) | Detected during peak flush | acs.org |
| Surface Water (Creeks) | This compound | 12-24 ng/L (TWM); 24-50 ng/L (Max) | German creeks | Detected in 72-100% of samples | peerj.com |
| Surface Water (Creeks) | Flufenacet | German creeks | Detected less frequently than this compound | peerj.com | |
| Drainage/Stream Water | This compound/OA | Higher than parent compounds | German study | Transformation products often found at higher concentrations than parent compounds | nih.govresearchgate.net |
| Groundwater | This compound | Detected | German study | Higher persistence and mobility compared to parent compound | nih.govresearchgate.net |
| Groundwater | Flufenacet | Rarely detected | German study | Parent compound detected infrequently in groundwater | nih.gov |
| Surface Water | Flufenacet | 26.5 µg/L (Peak EEC) | IL Corn Scenario (SWCC estimated upper bound) | Estimated Environmental Concentration (EEC) for corn application scenario | regulations.gov |
| Groundwater | Flufenacet | 0.18 ppb (Acute DWEC) | Based on monitoring data | Drinking Water Estimated Concentration (DWEC) | epa.gov |
| Surface Water | Flufenacet | 17.0 ppb (Acute DWEC) | Based on computer models (PRZM, EXAMS) | Drinking Water Estimated Concentration (DWEC) | epa.gov |
| Groundwater | Flufenacet | 0.03 ppb (Chronic DWEC) | Based on monitoring data | Drinking Water Estimated Concentration (DWEC) | epa.gov |
| Surface Water | Flufenacet | 14.2 ppb (Chronic DWEC) | Based on computer models (PRZM, EXAMS) | Drinking Water Estimated Concentration (DWEC) | epa.gov |
Note: ppb (parts per billion) is equivalent to µg/L (micrograms per liter). ng/L (nanograms per liter) is 0.001 µg/L.##
Flufenacet is a widely used pre-emergent herbicide, and understanding the environmental behavior of its transformation products, such as this compound (ethanesulfonic acid), is crucial for assessing ecological risks. This compound is formed through the degradation of the parent compound and exhibits distinct environmental fate and transport characteristics that influence its distribution and persistence across various environmental compartments.
Transport via Surface Runoff and Erosion
Flufenacet residues have the capacity to reach surface water bodies through both surface runoff and soil erosion regulations.gov. The herbicide is considered moderately persistent in the environment, which facilitates its off-site transport regulations.gov. With soil organic carbon-water partition coefficient (Koc) values for flufenacet ranging from 209 to 762 mL/g, it can move in a dissolved state via runoff and sorbed to soil particles during erosion regulations.gov. Studies indicate that flufenacet can be highly mobile in agricultural catchments, showing continuous leaching soon after application under various moisture conditions researchgate.net.
This compound, a key transformation product, is generally more mobile than the parent flufenacet due to its lower Koc values (29-58 mL/g) regulations.govcopernicus.org. This increased mobility suggests that this compound may remain predominantly in the water column regulations.gov. Furthermore, this compound exhibits higher persistence in soil, with a reported degradation half-life (DT50) of approximately 230 days, significantly longer than its oxanilic acid counterpart (around 11 days) csic.es. This combination of increased mobility and persistence elevates the potential for this compound to be transported into surface waters via runoff and erosion, often being detected at higher concentrations than the parent compound nih.govresearchgate.netacs.org.
Leaching to Groundwater, including Preferential Flow Mechanisms
The potential for flufenacet and its transformation products to leach into groundwater is a significant environmental concern csic.es. Flufenacet itself is moderately persistent in soil, with aerobic half-lives ranging from 23.1 to 63.6 days, allowing for potential movement into deeper soil layers regulations.gov. While parent flufenacet has shown limited leaching below the topsoil in some field studies epa.gov, its transformation products, particularly this compound, pose a greater risk due to their enhanced mobility and persistence copernicus.orgcsic.es.
Preferential flow mechanisms, such as the movement of water and dissolved substances through soil macropores, play a critical role in the rapid transport of flufenacet and its metabolites to groundwater researchgate.netresearchgate.netnih.gov. Research has shown that preferential flow can lead to the detection of flufenacet in shallow groundwater within days of application, with higher risks observed during dry periods researchgate.netresearchgate.netnih.gov. In these studies, this compound was consistently detected in all sampled groundwater, highlighting its propensity for leaching researchgate.netnih.gov. The high leaching potential of this compound, indicated by a Groundwater Ubiquity Score (GUS) of 7.20, underscores its threat to groundwater quality csic.es. Additionally, flufenacet's stability under anaerobic conditions suggests that residues may accumulate in groundwater over time epa.govresearchgate.net.
Distribution Across Environmental Compartments
Occurrence and Distribution in Soil (Topsoil, Subsoil)
Flufenacet is moderately persistent in aerobic soil environments, with reported half-lives typically between 23.1 and 63.6 days, while it remains stable under anaerobic conditions regulations.gov. Field dissipation studies have indicated that parent flufenacet can persist for over 100 days, with last detections occurring at 135 and 369 days after application, without significant leaching below the topsoil epa.gov. However, transformation products such as this compound and flufenacet OA are formed in the soil and have been detected in various soil layers csic.esnih.gov. This compound demonstrates considerably higher persistence in soil than flufenacet OA csic.es.
The adsorption and persistence of flufenacet in soil are influenced by soil properties like organic matter and clay content. Soils with higher organic matter and clay content generally exhibit increased adsorption and potentially longer persistence of flufenacet researchgate.net. Organic amendments can also enhance flufenacet's half-life by increasing its sorption and reducing its bioavailability for degradation csic.esnih.govresearchgate.net. Adsorption studies have revealed moderate to high adsorption of flufenacet in various Indian soils, with higher adsorption observed in soils characterized by lower pH, higher organic matter, and greater clay content researchgate.net. Desorption studies have also indicated a hysteresis effect, suggesting the potential for flufenacet to remain in the soil matrix researchgate.net.
Presence in Surface Water Bodies (Creeks, Rivers, Ponds)
Flufenacet and its transformation products, particularly this compound, are frequently detected in surface water bodies such as creeks, rivers, and ponds regulations.govnih.govresearchgate.netacs.org. The herbicide's ability to move via runoff and erosion facilitates its entry into these aquatic systems regulations.gov. Monitoring studies in the United States have reported flufenacet detection in stream water at concentrations up to 0.31 ppb and in stream sediment pore water up to 0.74 ppb regulations.gov. European studies have found flufenacet in drainage waters at concentrations reaching 1 µg L⁻¹, which exceeds German environmental quality standards researchgate.net.
This compound is often detected more frequently and at higher concentrations than the parent compound in surface waters nih.govresearchgate.net. For example, this compound has been identified in surface water samples during spring flushes, and in German creeks, it has been detected in 60-100% of samples at concentrations up to 50 ng/L acs.orgpeerj.com. The formation of the persistent thiadone degradate of flufenacet in water bodies is also a recognized concern regulations.gov. Flufenacet exhibits moderate persistence in aerobic aquatic environments, with half-lives ranging from 18 to 77 days, and is persistent in anaerobic aquatic systems with a half-life of 492 days regulations.gov.
Detection and Concentrations in Groundwater Systems
The leaching potential of flufenacet and its transformation products, especially this compound, poses a significant risk to groundwater quality csic.es. Flufenacet itself has been detected in groundwater monitoring studies in the United States at low concentrations, up to 0.04 ppb regulations.gov. In Nebraska studies, flufenacet degradates, including the thiadone metabolite, were detected in groundwater at maximum concentrations of 0.90 ppb epa.gov.
This compound is a primary concern for groundwater contamination due to its increased persistence and mobility compared to the parent compound copernicus.orgcsic.es. Studies investigating preferential flow have reported the consistent detection of this compound in all sampled groundwater locations researchgate.netnih.gov. The high leaching potential of this compound, indicated by a GUS index of 7.20, highlights its risk to groundwater resources csic.es. Furthermore, flufenacet's stability under anaerobic conditions suggests that residues may accumulate in groundwater over time, particularly in deeper wells epa.govresearchgate.net.
Considerations for Air-Water Partitioning
Flufenacet is not expected to significantly partition into the vapor phase due to its low vapor pressure (2.11 x 10⁻⁷ torr) and Henry's Law Constant (2.12 x 10⁻⁸ atm•m³/mol) regulations.gov. These physicochemical properties indicate that volatilization from water or soil surfaces is unlikely to be a major environmental fate pathway for flufenacet.
Compound Names:
| Compound Name | Role/Description |
| Flufenacet | Parent herbicide |
| This compound | Transformation product (ethanesulfonic acid) |
| Flufenacet OXA | Transformation product (oxanilic acid) |
| Flufenacet Thiadone | Transformation product (Thiadone degradate) |
| Flufenacet OA | Transformation product (Oxanilic acid) |
Data Tables:
Table 1: Persistence of Flufenacet in Environmental Compartments
| Environmental Compartment | Condition | Half-life (Days) | Notes | Source |
| Soil | Aerobic | 23.1 – 63.6 | Primary decline via biodegradation | regulations.gov |
| Soil | Anaerobic | Stable | regulations.gov | |
| Water | Aerobic | 18 – 77 | Primary decline via biodegradation | regulations.gov |
| Water | Anaerobic | 492 | Persistent | regulations.gov |
| Soil (this compound) | (Implied) | ~230 | Higher persistence than Flufenacet OA | csic.es |
| Soil (Flufenacet OA) | (Implied) | ~11 | Lower persistence than this compound | csic.es |
Table 2: Mobility and Adsorption Characteristics of Flufenacet and its ESA Metabolite
| Compound | Koc (mL/g) | GUS Index | Mobility Classification | Notes | Source |
| Flufenacet | 209 – 762 | 2.23 | Intermediate | Moderate adsorption, can reach water bodies via runoff and erosion | regulations.govresearchgate.net |
| Flufenacet | 401 | N/A | Moderately Mobile | researchgate.net | |
| Flufenacet | 613 (sand) | N/A | N/A | Adsorption varies with soil type (e.g., 213 in silt loam, 233 in clay) | nih.gov |
| This compound | 29 – 58 | 7.20 | High | Lower Koc than parent, suggesting greater mobility and potential to remain in water column; High leaching potential | regulations.govcsic.es |
| This compound | Lower than PCs | N/A | More Mobile | Transformation products generally have lower Koc values, indicating increased mobility | copernicus.org |
Analytical Methodologies for Flufenacet Esa Detection and Quantification in Environmental Matrices
Extraction and Sample Preparation Techniques
Effective extraction and cleanup are critical preliminary steps to isolate flufenacet (B33160) ESA from complex environmental samples and remove interfering substances. The choice of technique is highly dependent on the specific characteristics of the sample matrix.
Solid-Phase Extraction (SPE) is a widely employed technique for the extraction and pre-concentration of flufenacet ESA from aqueous samples. This method offers advantages over traditional liquid-liquid extraction, including higher efficiency, reduced solvent consumption, and the potential for automation.
The most common SPE sorbent used for this compound is octadecyl-bonded silica (B1680970) (C18). usgs.govacs.orgresearchgate.net In a typical procedure, an acidified water sample is passed through a C18 cartridge. epa.gov The analyte is retained on the sorbent material while more polar impurities are washed away. Subsequently, the this compound is eluted from the cartridge using an organic solvent such as methanol (B129727). usgs.govepa.gov This process allows for the separation of the polar ESA degradate from the parent flufenacet compound, which can be eluted separately with a less polar solvent like ethyl acetate. usgs.govacs.orgresearchgate.net
Another effective sorbent is a nonporous graphitized carbon material, as specified in U.S. Environmental Protection Agency (EPA) Method 535. researchgate.net This method is designed for the analysis of various acetanilide (B955) degradation products, including this compound, in drinking water. researchgate.net
The following table summarizes typical SPE methodologies for this compound.
| Sorbent Type | Sample Matrix | Elution Solvent | Key Findings | Reference |
| Octadecyl (C18) | Natural Water | Methanol | Effective for isolating polar degradates like ESA from the parent compound. | usgs.gov, acs.org, researchgate.net, epa.gov |
| Graphitized Carbon | Drinking Water | Not specified | Used in EPA Method 535 for extracting ESA and oxanilic acid (OXA) degradates. | researchgate.net |
The complexity of the sample matrix dictates the specific extraction and preparation protocol required for accurate analysis.
Water: For water samples, SPE using C18 cartridges is a standard and effective method. usgs.govacs.org Acidification of the water sample prior to extraction is a common step to ensure the analyte is in a suitable form for retention on the SPE sorbent. epa.gov The method detection limits for this compound in water can reach as low as 0.01 to 0.07 µg/L. usgs.govacs.org
Soil: Extracting flufenacet metabolites from soil is more challenging due to the complex nature of the matrix, which includes organic matter and mineral components. While many studies focus on the parent compound using techniques like extraction with acetone-0.2 M HCl or Matrix Solid Phase Dispersion (MSPD), these highlight the need for robust extraction for related compounds. nih.govresearchgate.netisws.org.in For metabolites in agricultural products, extraction with methanol followed by cleanup using cartridges like Bond Elut C18 has proven effective. nih.gov
Plant Tissues: Similar to soil, plant tissues require rigorous extraction and cleanup procedures. For agricultural products such as wheat, soybean, potato, and tomato, a common method involves extraction with methanol. The resulting crude extract is then purified using a combination of SPE cartridges, for example, Bond Elut C18 and InertSep GC/PSA, before analysis. nih.gov This cleanup is essential to remove pigments, lipids, and other plant-derived compounds that could interfere with quantification.
Chromatographic Separation Techniques
Chromatography is essential for separating this compound from other compounds in the sample extract prior to detection. High-Performance Liquid Chromatography is the primary technique used for this polar metabolite.
High-Performance Liquid Chromatography (HPLC) is the cornerstone for the analysis of polar metabolites like this compound. usgs.govacs.orgresearchgate.net The technique uses a liquid mobile phase to carry the sample extract through a column packed with a solid stationary phase. Reversed-phase chromatography is typically employed, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture.
An Inertsil ODS-2 column (a type of C18 column) has been used in methods analyzing flufenacet and its metabolites. epa.govepa.gov The mobile phase often consists of a gradient mixture of acetonitrile (B52724) and an aqueous solution containing an additive like formic acid to improve peak shape and ionization efficiency for mass spectrometry. epa.govepa.gov In other methods, an isocratic mobile phase of methanol and water has been used with UV-Vis detection. isws.org.in
The following table details typical HPLC conditions for this compound analysis.
| Column Type | Mobile Phase | Detection Method | Retention Time | Reference |
| Reversed-phase C18 | Methanol: Water (80:20) | UV-Vis | 4.08 min | isws.org.in |
| Inertsil ODS-2 (C18) | Acetonitrile and 0.1% Formic Acid | LC-ESI/MS/MS | Not specified | epa.gov, epa.gov |
Gas Chromatography (GC) is not suitable for the direct analysis of highly polar and non-volatile compounds like this compound. Instead, GC is the established method for detecting and quantifying the parent compound, flufenacet. usgs.govacs.orgnih.govresearchgate.net Analytical methods for the parent herbicide often use a GC system equipped with an electron-capture detector (ECD) or a mass spectrometer (MS). usgs.govacs.orgnih.gov
The analysis of the parent flufenacet by GC can provide indirect evidence for the potential presence and formation of its metabolites. By monitoring the concentration of flufenacet in environmental compartments over time, scientists can infer its degradation into metabolites such as this compound. This is particularly relevant in environmental fate studies where the disappearance of the parent compound is expected to correlate with the appearance of its degradation products.
Spectrometric Detection Methods
Following chromatographic separation, a sensitive and specific detector is required for the identification and quantification of this compound. Mass spectrometry is the preeminent technique for this purpose.
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most widely used and reliable method for the determination of this compound. epa.govresearchgate.netnih.gov This technique offers high sensitivity and selectivity, allowing for quantification at trace levels (µg/L or µg/g). nih.gov
Electrospray ionization (ESI) is the preferred ionization source for analyzing polar metabolites like this compound. usgs.govacs.orgepa.govepa.gov Specifically, the ESA and oxanilic acid (OXA) degradates are typically detected using ESI in the negative-ion mode (ESI-), which provides excellent sensitivity for these acidic compounds. usgs.govacs.orgresearchgate.netepa.gov The use of a triple quadrupole mass spectrometer allows for operation in Multiple Reaction Monitoring (MRM) mode, which enhances selectivity by monitoring specific precursor-to-product ion transitions, thereby minimizing matrix interference and ensuring accurate quantification. uni-due.de
While less common and less sensitive for this specific compound, HPLC systems can also be equipped with a UV-Vis detector for quantification. isws.org.in However, studies have shown that MS/MS detection is significantly more sensitive. isws.org.in
The table below summarizes key parameters for the spectrometric detection of this compound.
| Technique | Ionization Mode | Limit of Quantification (LOQ) | Key Features | Reference |
| HPLC-ESI-MS/MS | Negative Ion Mode | 0.01 µg/g (in agricultural products) | High sensitivity and selectivity; standard method for polar metabolites. | usgs.gov, nih.gov, acs.org, researchgate.net |
| LC-ESI/MS/MS | Negative Ion Mode | 0.10 µg/L (in water) | Quantitative for multiple flufenacet metabolites simultaneously. | epa.gov, epa.gov |
| HPLC-UV-Vis | Not Applicable | Higher than MS/MS | Less sensitive than MS-based methods. | isws.org.in |
Electrospray Mass Spectrometry (HPLC-ESPMS)
High-Performance Liquid Chromatography coupled with Electrospray Mass Spectrometry (HPLC-ESPMS) is a robust technique for the analysis of polar herbicide degradates like this compound. In this method, the sample extract is introduced into an HPLC system for the separation of target analytes from other matrix components. Following separation, the eluent is directed to an electrospray interface, which ionizes the analytes before they enter the mass spectrometer for detection.
For the analysis of this compound, HPLC-ESPMS is typically operated in the negative-ion mode, which is particularly effective for acidic compounds. usgs.gov This approach has been successfully employed for the detection of this compound in natural water samples. usgs.gov The process involves solid-phase extraction (SPE) to isolate and concentrate the analytes from the water sample, followed by analysis using HPLC-ESPMS. usgs.govresearchgate.net
Tandem Mass Spectrometry (LC-MS/MS)
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) stands as a highly specific and sensitive method for the determination of flufenacet and its metabolites, including this compound, in a variety of environmental and agricultural samples. nih.govepa.govepa.gov This technique involves the separation of compounds by liquid chromatography, followed by ionization and two stages of mass analysis. The first mass spectrometer selects the precursor ion of the target analyte, which is then fragmented. The second mass spectrometer analyzes the resulting product ions, providing a high degree of certainty in identification and quantification.
LC-MS/MS methods have been developed for the simultaneous analysis of flufenacet and its metabolites in agricultural products and water. nih.govresearchgate.net These methods often utilize a triple quadrupole mass spectrometer and can be tailored for the specific ionization properties of the analytes. For instance, this compound is typically analyzed in negative ionization mode, while the parent flufenacet compound may be analyzed in positive ionization mode. epa.govepa.gov This requires two separate injections or a system capable of rapid polarity switching. epa.govepa.gov
The general procedure for water sample analysis involves acidification, solid-phase extraction (SPE) using a C18 column, elution with a solvent like methanol, and concentration of the extract before injection into the LC-MS/MS system. epa.govepa.govepa.gov
Application of Selected-Ion Monitoring (SIM) Approaches
Selected-Ion Monitoring (SIM) is a mass spectrometry scan mode that enhances the sensitivity of an analysis by focusing on a limited range of mass-to-charge ratios specific to the analytes of interest, rather than scanning the full spectrum. wikipedia.org This targeted approach significantly improves the signal-to-noise ratio, allowing for lower detection limits. volatileanalysis.commdpi.com
While direct references to SIM for this compound are less common than for the parent compound, the principle is highly applicable. For the parent flufenacet, gas chromatography-mass spectrometry (GC-MS) operating in selected-ion mode has been utilized. usgs.gov Given that mass spectrometry techniques like HPLC-ESPMS and LC-MS/MS are used for this compound, a SIM approach can be implemented on these platforms to increase sensitivity for trace-level detection in environmental samples. usgs.govmdpi.com In this context, the mass spectrometer would be set to monitor only the specific mass-to-charge ratio corresponding to the ionized this compound molecule, thereby maximizing the time spent detecting the ion of interest and improving measurement capabilities. volatileanalysis.com
Method Validation and Performance Characteristics in Environmental Monitoring
The reliability of analytical methods for monitoring this compound in the environment is established through rigorous validation procedures. These procedures assess key performance parameters to ensure the data generated is accurate, precise, and reproducible.
Determination of Method Detection Limits and Quantification Limits
Method Detection Limits (MDLs) and Limits of Quantitation (LOQs) are critical performance characteristics that define the lower boundaries of a method's measurement capability. The MDL is the minimum concentration of a substance that can be measured and reported with 99% confidence that the analyte concentration is greater than zero, while the LOQ is the lowest concentration at which the analyte can be reliably quantified with a specified level of precision and accuracy.
For this compound in water, analytical methods have demonstrated low detection capabilities. One study reported a method detection limit for this compound ranging from 0.01 to 0.07 μg/L for a 123-mL water sample. usgs.govresearchgate.net Another method developed for groundwater analysis reported an LOQ of 0.02 µg/L and an LOD of 0.008 µg/L for flufenacet sulfonic acid (ESA). epa.gov In a study of various water body types, the LOQ for this compound was 0.025 μg L−1 in surface and groundwater. nih.gov
The table below summarizes the reported detection and quantification limits for this compound in water matrices from various studies.
| Parameter | Matrix | Value (µg/L) |
| Method Detection Limit (MDL) | Natural Water | 0.01 - 0.07 |
| Limit of Detection (LOD) | Groundwater | 0.008 |
| Limit of Quantitation (LOQ) | Groundwater | 0.02 |
| Limit of Quantitation (LOQ) | Surface Water | 0.025 |
This table is interactive. Click on the headers to sort the data.
Assessment of Analytical Recovery and Reproducibility
Analytical recovery and reproducibility are key indicators of a method's accuracy and precision. Recovery, expressed as a percentage, measures the proportion of the known amount of an analyte that is detected by the analytical method. Reproducibility, often reported as the relative standard deviation (RSD), assesses the consistency of results over repeated measurements.
Validation studies for methods analyzing flufenacet and its metabolites, including the ESA derivative, consistently show good performance. For instance, an LC-MS/MS method for agricultural products demonstrated average recoveries between 70.6% and 97.0% with relative standard deviations below 5%. nih.govresearchgate.net In a method for groundwater, mean recoveries for flufenacet sulfonic acid were within the guideline requirements of 70-120%, with an RSD of ≤20%. epa.gov Another study reported average recoveries for flufenacet and its metabolites in corn between 75% and 106%, with RSDs ranging from 2.8% to 14.7%. researchgate.netresearchgate.net
The following table presents data on the recovery and reproducibility of analytical methods for flufenacet and its metabolites.
| Matrix | Fortification Level | Average Recovery (%) | Relative Standard Deviation (RSD) (%) |
| Agricultural Products | 0.01 µg/g | 70.6 - 97.0 | < 5 |
| Corn | Not Specified | 75 - 106 | 2.8 - 14.7 |
| Groundwater | 2x LOQ | 70 - 120 | ≤ 20 |
This table is interactive. Click on the headers to sort the data.
Compatibility with Multi-Residue Analytical Schemes
The analytical methods developed for this compound are often designed to be compatible with multi-residue analytical schemes. This compatibility is crucial for efficient environmental monitoring, as it allows for the simultaneous analysis of a wide range of pesticides and their degradation products in a single analytical run.
Methods utilizing techniques like LC-MS/MS are inherently suitable for multi-residue analysis due to their ability to separate and selectively detect numerous compounds. uni-due.dejelsciences.comnih.gov For example, a method developed for flufenacet and dimethenamid (B1670659) and their ESA and oxanilic acid degradates is compatible with existing methods, enabling the analysis of 17 commonly used herbicides and 18 of their degradation compounds with a single extraction procedure. usgs.govresearchgate.net This integration streamlines laboratory workflows, reduces costs, and provides a more comprehensive picture of environmental contamination.
Utilization of this compound as an Analytical Reference Standard
Flufenacet ethane (B1197151) sulfonic acid (ESA), a primary metabolite of the herbicide flufenacet, plays a critical role in environmental monitoring and food safety analysis as an analytical reference standard. hpc-standards.com The accuracy and reliability of methods designed to detect and quantify residues of the parent compound and its degradates in various environmental matrices hinge on the availability of high-purity, certified reference materials. hpc-standards.comhpc-standards.com Laboratories utilize these standards to ensure their analytical results meet stringent regulatory limits for pesticide residues in soil, water, and food products. hpc-standards.com
The primary function of a this compound reference standard is to calibrate analytical instruments and validate testing methodologies. scientificlabs.co.uksigmaaldrich.com By providing a known concentration of the analyte, these standards allow for precise quantification and identification. This compound sodium salt is a common form of this reference material, chosen for its stability and suitability in various analytical techniques. hpc-standards.comlgcstandards.com
Suppliers of these standards often operate under internationally recognized quality management systems. For instance, reference materials may be produced in accordance with ISO 17034, which specifies the general requirements for the competence of reference material producers, and certified under ISO/IEC 17025, which outlines the requirements for testing and calibration laboratories. lgcstandards.com This ensures the scientific integrity of the data provided in the Certificate of Analysis that accompanies the standard. lgcstandards.com
High-performance liquid chromatography (HPLC) and liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) are the predominant techniques for the analysis of this compound. usgs.govisws.org.in In a typical method for water analysis, samples are first passed through a solid-phase extraction (SPE) column to isolate and concentrate the analytes. epa.govepa.gov The this compound is then detected using techniques like high-performance liquid chromatography-electrospray mass spectrometry (HPLC-ESPMS) in negative-ion mode. usgs.govresearchgate.net The use of stable isotope-labeled internal standards in conjunction with the native compound reference standard allows for accurate quantification by accounting for any matrix effects or variations in instrument response. epa.gov
The data below summarizes the properties of a typical this compound reference standard and the performance of an analytical method using it.
Table 1: Properties of this compound Sodium Salt Reference Standard
Table 2: Example Analytical Method Performance for this compound in Water
Table of Compounds Mentioned
Ecological Implications and Environmental Risk Assessment of Flufenacet Esa
Impact on Non-Target Organisms in Aquatic Ecosystems
Effects on Aquatic Invertebrates
Research indicates that flufenacet (B33160), the parent compound, is moderately toxic to freshwater and estuarine invertebrates epa.gov. While specific studies focusing solely on flufenacet ESA's toxicity to aquatic invertebrates are not extensively detailed in the provided literature, studies on mixed pesticide samples from agricultural creeks, which would likely contain transformation products, show median Sums of Toxic Units (STUs) for invertebrates ranging from -2.10 to -3.91 peerj.comnih.gov. This suggests a potential for adverse effects on invertebrate communities. Given that some transformation products can exhibit toxicity comparable to or even greater than their parent compounds researchgate.netacs.org, the contribution of this compound to invertebrate toxicity cannot be overlooked.
Effects on Aquatic Vertebrates (e.g., Fish)
Flufenacet itself is classified as moderately toxic to freshwater, estuarine, and marine fish epa.gov. Studies have demonstrated that flufenacet can induce developmental abnormalities and neurotoxic effects in zebrafish larvae at concentrations relevant to environmental exposure researchgate.net. While direct data on this compound's specific toxicity to fish is limited, risk assessments for flufenacet often consider the combined toxicity of the parent compound and its degradates, such as this compound regulations.govregulations.gov. These combined assessments suggest that while risks to aquatic animals from flufenacet may not always exceed levels of concern, the contribution of transformation products is an integral part of the evaluation regulations.govregulations.gov.
Effects on Aquatic Plants and Algae Communities
Aquatic plants and algae are particularly sensitive to flufenacet. The parent compound is characterized as highly toxic to terrestrial, semi-aquatic, and aquatic plants epa.gov. For instance, flufenacet exhibits low EC50 values for duckweed (Lemna gibba) at 0.00245 ppm and for green algae (Kirchneria subcapitata) at 0.00454 ppm epa.gov. In microcosm studies, flufenacet demonstrated high toxicity to algae (Raphidocelis subcapitata) with an EC50 of 0.00204 mg L⁻¹ uni-kiel.de. In contrast, another study reported a higher EC50 for this compound on Raphidocelis subcapitata at >86.7 mg L⁻¹, while classifying this compound and flufenacet OA as low toxicity compounds for algae compared to the parent substance researchgate.net. However, risk quotient (RQ) assessments for flufenacet consistently indicate risks above the level of concern for aquatic plants across various uses regulations.gov.
Considerations of Mixture Toxicity with Parent Flufenacet and Other Transformation Products
This compound is one of several identified transformation products of flufenacet, alongside compounds like flufenacet OA and flufenacet sulfonic acid nih.govcsic.esnih.gov. Environmental risk assessments often integrate the toxicity of the parent compound with its major degradates, forming a 'total toxic residue' (TTR) approach regulations.govregulations.gov. Research highlights that transformation products can be more mobile and persistent than their parent compounds, leading to their widespread detection and sometimes higher concentrations in water bodies nih.gov. For example, this compound exhibits greater persistence in soil (DT50 = 230 days) compared to flufenacet OA (DT50 = 11 days), increasing its potential for leaching csic.es. While some studies suggest that this compound and OA are less toxic than flufenacet uni-kiel.deresearchgate.net, other research indicates that a proportion of transformation products can be more toxic than their parent compounds researchgate.netacs.org. Therefore, evaluating the combined toxicity of flufenacet and its transformation products, including this compound, is essential for a thorough environmental risk assessment.
Influence on Terrestrial Biota and Ecosystem Processes
The ecological impact of flufenacet and its transformation products also extends to terrestrial environments. Flufenacet itself is classified as slightly toxic to birds and small mammals, and practically non-toxic to bees and beneficial insects epa.gov. However, it is highly toxic to terrestrial plants epa.gov.
Terrestrial organisms, such as insectivores and granivores, can be exposed to flufenacet residues through their diet, especially given the parent compound's moderate persistence in soil (half-lives between 23.1 – 63.6 days) regulations.gov. Off-site movement via runoff and spray drift can also lead to the exposure of non-target terrestrial plants and adjacent habitats regulations.gov.
Furthermore, the application of herbicides like flufenacet can impact soil microbial communities. Studies have shown that herbicide applications can significantly alter soil microbial structure and reduce microbial biomass and activity, particularly in unamended soils mdpi.com. The presence of organic amendments can mitigate these effects by enhancing herbicide adsorption and supporting microbial resilience mdpi.com.
Compound List:
this compound
Flufenacet
Flufenacet OA
Flufenacet sulfonic acid
Trifluoroacetic Acid (TFA)
Metamitron
Metazachlor
Metolachlor
Dimethanamid
Glyphosate
Aminomethylphosphonic acid (AMPA)
Simazine
Atrazine
Metribuzin
Linuron
Diuron
Isoproturon
Saflufenacil
Chlorotoluron
Diflufenican
Isoxaflutole
Data Tables
Table 1: Aquatic Toxicity of Flufenacet and Selected Transformation Products
| Organism Group | Species/Type | Endpoint | Value | Unit | Reference |
| Aquatic Plants | Duckweed (Lemna gibba) | EC50 | 0.00245 | ppm | epa.gov |
| Aquatic Plants | Green algae (Kirchneria subcapitata) | EC50 | 0.00454 | ppm | epa.gov |
| Algae | Raphidocelis subcapitata | EC50 | 0.00204 | mg L⁻¹ | uni-kiel.de |
| Algae | Raphidocelis subcapitata | EC50 | >86.7 | mg L⁻¹ | researchgate.net |
| Aquatic Invertebrates | General (parent flufenacet) | Toxicity | Moderate | - | epa.gov |
| Aquatic Vertebrates (Fish) | General (parent flufenacet) | Toxicity | Moderate | - | epa.gov |
Note: EC50 values represent the concentration causing 50% effect (e.g., growth inhibition). Specific data for this compound's toxicity to aquatic organisms is often presented in the context of mixtures or compared to the parent compound.
Effects on Soil Microbial Communities and Activities
The dissipation of flufenacet in soil is closely linked to microbial activity, with higher temperatures generally accelerating its degradation. Research indicates that increased soil microbial biomass and activity contribute to faster degradation rates of flufenacet researchgate.netresearchgate.netmdpi.com. Conversely, dry soil conditions can limit microbial activity, potentially leading to the persistence of flufenacet and its residues in the topsoil over longer periods researchgate.net. While direct studies on the specific impact of this compound on microbial communities are not detailed in the provided literature, its formation is a product of microbial transformation of flufenacet, suggesting an indirect relationship where microbial health influences the presence and persistence of this compound researchgate.netresearchgate.netmdpi.com.
Impact on Non-Target Terrestrial Plants
Information regarding the specific impact of this compound on non-target terrestrial plants is not available within the provided search results. The literature primarily focuses on the dissipation and transformation of flufenacet and its metabolites in soil and water.
Ecotoxicological Profile and Comparative Analysis with Parent Flufenacet
Comparative Analysis of Ecotoxicity (this compound vs. Flufenacet)
This compound, often identified as this compound sodium salt, is recognized as a major metabolite of flufenacet researchgate.netmdpi.com. Analytical methods, such as High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC/MS), have been developed and validated for the detection and quantification of this compound in various environmental matrices, including water samples science.gov. These advancements in analytical techniques are crucial for assessing the environmental presence and potential risks associated with this metabolite. However, direct comparative ecotoxicity data detailing the specific toxicological profiles of this compound versus the parent compound, flufenacet, is not extensively covered in the provided snippets.
Long-Term Ecological Effects on Environmental Biocenoses
The provided literature does not offer specific details on the long-term ecological effects of this compound on broader environmental biocenoses. While one snippet notes that dry soil conditions can lead to long-term residues of pesticides due to limited microbial activity researchgate.net, this refers to the parent compound's persistence rather than specific long-term impacts of this compound on ecological communities. The persistence and potential bioaccumulation of other compounds, such as Endosulfan-sulfate, are mentioned in relation to long-term ecological effects hpc-standards.com, but this is not directly applicable to this compound based on the provided information.
Environmental Monitoring and Regulatory Context
Role of this compound in Environmental Risk Assessment Frameworks
This compound plays a role in environmental risk assessment frameworks due to its presence in environmental compartments. Its detection in shallow groundwater has been reported, highlighting its potential for mobility and presence in aquatic systems researchgate.net. The development of precise analytical methods for this compound in water samples is essential for its monitoring and inclusion in environmental risk assessments science.gov. Furthermore, the study of herbicide degradation pathways and the formation of metabolites like this compound are critical inputs for environmental fate models, such as those used within the FOCUS (Forum for the Co-ordination of pesticide fate analysis in environmental risk assessment) framework, which aids in predicting environmental behavior and assessing risks researchgate.net.
Integration into Field Monitoring Programs and Data Interpretation
This compound is recognized as a significant environmental analyte due to its presence and persistence in various environmental compartments. Its integration into field monitoring programs is crucial for a comprehensive understanding of the ecological impact of flufenacet application. Monitoring studies have identified this compound in surface waters, groundwater, and even within aquatic organisms, such as fish, indicating its potential for widespread distribution and uptake researchgate.netnih.govresearchgate.net. In some instances, the transformation products (TPs) of flufenacet, including this compound, have been found to be more concentrated than their parent compound in environmental samples, highlighting the importance of monitoring these metabolites researchgate.netnih.gov.
The interpretation of data from these monitoring programs involves assessing the environmental fate and transport characteristics of this compound. It exhibits considerable persistence in soil, with a reported degradation half-life (DT50) of approximately 230 days, and a high potential for leaching, evidenced by a GUS index of 7.20, which signifies a substantial risk to water quality csic.es. Detection of this compound in all analyzed groundwater samples and the presence of flufenacet at concentrations of 1.57 µg L⁻¹ in shallow groundwater within ten days of application underscore its mobility, particularly through preferential flow pathways researchgate.net. The analytical detection limits (LOQ) for flufenacet and its TPs, including this compound, are typically established between 0.01 and 0.025 µg L⁻¹ in water matrices, enabling their quantification in environmental monitoring nih.gov. This data interpretation is vital for ecological risk assessment, as it accounts for the behavior of persistent and mobile degradation products beyond the parent herbicide nih.govresearchgate.net.
Table 1: Environmental Persistence and Mobility of this compound
| Parameter | Value | Environmental Compartment | Notes |
| Soil Degradation (DT50) | ~230 days | Soil | Higher persistence compared to flufenacet OA (DT50 = 11 days) |
| Leaching Potential | GUS index 7.20 | Soil/Groundwater | High potential for leaching, posing a threat to water quality |
| Groundwater Detection | Detected | Groundwater | Found in all groundwater samples analyzed in one study |
| Shallow Groundwater Conc. | 1.57 µg L⁻¹ | Shallow Groundwater | Detected within 10 days after application, via preferential flow pathways |
Table 2: Occurrence of this compound in Environmental Samples
| Matrix | Detection Status / Concentration | Notes |
| Fish | Reported | Detected in fish from north-eastern France |
| Surface Water | Detected | Found in drainage and stream water; often more concentrated than parent flufenacet |
| Groundwater | Detected | Found in groundwater; often more concentrated than parent flufenacet |
| Drinking Water | Detected (partially) | Detected in drinking water samples |
| Soil | Detected (as metabolite) | Forms from flufenacet degradation |
| LOQ | 0.01-0.025 µg L⁻¹ | Limits of quantification for flufenacet and its transformation products (including ESA) in water |
Advanced Research Directions and Methodological Advancements Pertaining to Flufenacet Esa
Development and Refinement of Predictive Models for Environmental Fate and Transport
Predictive modeling is a cornerstone of environmental risk assessment for pesticide metabolites. For Flufenacet (B33160) ESA, research focuses on refining existing models to more accurately simulate its behavior and movement within various environmental compartments, particularly soil and water systems. These models are crucial for forecasting potential contamination of water resources and for developing effective management strategies.
The environmental fate of flufenacet and its transformation products is assessed using ecohydrological models like the Soil and Water Assessment Tool (SWAT). nih.gov Studies have utilized SWAT to simulate the transport dynamics of flufenacet in agricultural watersheds. nih.gov For instance, in a study conducted in the Northern German Lowlands, the SWAT model was used to assess the environmental fate of flufenacet, achieving a Nash-Sutcliffe efficiency (NSE) of 0.13 and an R² of 0.51 for daily time step simulations. nih.gov The sensitivity analysis from this research indicated that the precise parameterization of the timing and location of herbicide application is a key factor for accurate modeling results, more so than the physicochemical properties of the pesticide itself. nih.gov
The FOrum for the Co-ordination of pesticide fate models and their USe (FOCUS) provides standardized scenarios and models for predicting environmental concentrations of pesticides in the EU regulatory framework. europa.eu For modeling purposes under FOCUS, degradation kinetics such as the Single First-Order (SFO) model are employed. bayer.com For the parent compound flufenacet, an SFO degradation half-life (DT50) of 9.1 days has been determined under specific aerobic soil conditions. bayer.com This data on the parent compound is critical for accurately modeling the formation and subsequent dynamics of Flufenacet ESA. The latest version of the SWAT model, SWAT+, offers improved capabilities for representing spatio-temporal dynamics, which is particularly beneficial in lowland catchments with extensive tile drainage where flufenacet and its metabolites are a concern. researchgate.net
| Model Parameter | Value |
|---|---|
| Nash-Sutcliffe Efficiency (NSE) | 0.13 |
| Coefficient of Determination (R²) | 0.51 |
Preferential flow, the rapid movement of water and solutes through macropores and other conductive pathways in soil, is a critical process influencing the leaching of pesticides to groundwater. Research has identified preferential flow as an important transport pathway for the parent compound, flufenacet, particularly in dry soil conditions. researchgate.net In one field study, flufenacet was detected in shallow groundwater within 10 days of application, indicating rapid transport that bypasses the soil matrix. researchgate.net
In contrast, its metabolite, this compound, exhibits different behavior. It was consistently detected in all groundwater samples, suggesting it is more mobile and persistent once it reaches the water table. researchgate.net However, under dry conditions that promote preferential flow for the parent compound, the formation of this compound may be restricted to smaller soil pores containing capillary water, where microbial activity can occur. uni-kiel.de This restricts the immediate transport of newly formed this compound to deeper soil layers, as matrix flow is limited. uni-kiel.de Models that fail to adequately represent these preferential flow pathways can significantly underestimate the risk of groundwater contamination. copernicus.orgcopernicus.orgresearchgate.net Therefore, enhancing the ability of models to simulate transport through these pathways is essential for accurately predicting the environmental concentrations of both parent compounds and their more mobile transformation products like this compound. copernicus.orgresearchgate.net
| Compound | Behavior Under Preferential Flow Conditions | Implication |
|---|---|---|
| Flufenacet (Parent) | Rapidly transported to shallow groundwater, especially in dry soil. | Poses a greater leaching risk during dry periods. |
| This compound (Metabolite) | Consistently detected in groundwater, but its formation and transport from topsoil are restricted by matrix flow dynamics. | Suggests widespread presence once in groundwater, with transport from soil being a complex, two-stage process. |
Novel Analytical Techniques for Enhanced Detection and Environmental Speciation
The ability to accurately detect and quantify this compound in complex environmental matrices is essential for monitoring, risk assessment, and verifying the predictions of fate models. Speciation analysis, which distinguishes between different chemical forms of an element or compound, is critical because the toxicity, mobility, and bioavailability of a substance are highly dependent on its specific chemical structure. mdpi.com
For this compound and other polar pesticide metabolites, the primary analytical technique is high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS). researchgate.net Specifically, methods using high-performance liquid chromatography-electrospray mass spectrometry (HPLC-ESPMS) in negative-ion mode have been developed for the detection of ethanesulfonic acid (ESA) and oxanilic acid (OXA) degradates of flufenacet and other herbicides in water. researchgate.net These advanced analytical methods are highly sensitive, with method detection limits for a 123-mL water sample reported to be as low as 0.01 to 0.07 µg/L. researchgate.net Such low detection limits are crucial for identifying trace amounts of these contaminants in surface and groundwater. researchgate.net
| Parameter | Value |
|---|---|
| Retention Time (min) | 10.81 |
| Precursor Ion (m/z) | 274 |
| Product Ion (m/z) | 80 |
| Collision Energy (V) | 25 |
Application of High-Resolution Mass Spectrometry for Comprehensive Profiling
High-Resolution Mass Spectrometry (HRMS) has become an indispensable tool for the comprehensive profiling of environmental micropollutants like flufenacet ethane (B1197151) sulfonic acid (ESA). nih.gov Advances in HRMS technologies, particularly those coupling liquid chromatography with Time-of-Flight (TOF) or Orbitrap mass analyzers, enable the detection and identification of a vast number of organic compounds in complex environmental samples. udenar.edu.conih.gov These instruments measure the mass of a chemical with extreme precision, allowing for the determination of its elemental composition. mdpi.com This capability is crucial for identifying transformation products of flufenacet without the need for reference standards, a process known as non-targeted screening. nih.gov
In the context of this compound, HRMS allows researchers to screen water samples and generate full-spectrum data with high mass accuracy. udenar.edu.co This process helps in the "tentative" identification of metabolites and degradates by matching their exact mass to chemical formulas in extensive databases. udenar.edu.co Techniques such as data-dependent and data-independent acquisition modes can be employed to generate fragmentation spectra (MS/MS data), which act as a structural fingerprint to confirm the identity of compounds like this compound and distinguish them from isobaric interferences. nih.gov The high resolving power of modern instruments, often exceeding 20,000 Full Width at Half Maximum (FWHM), is critical for separating the signals of co-eluting compounds in a sample, providing a clearer picture of the contaminant profile. udenar.edu.conih.gov
Table 1: Key HRMS Technologies for Environmental Analysis
| Technology | Principle | Application for this compound Profiling |
| Quadrupole Time-of-Flight (Q-TOF) | Combines a quadrupole for ion selection with a TOF analyzer for high-resolution mass measurement. mdpi.com | Provides accurate mass measurements for identifying this compound and its transformation products; MS/MS scans help in structural elucidation. udenar.edu.co |
| Orbitrap | Ions are trapped in an orbital motion around a central electrode; the frequency of this motion is related to their mass-to-charge ratio. nih.gov | Delivers very high resolution and mass accuracy, enabling the separation of complex mixtures and confident identification of this compound in various environmental matrices. nih.gov |
| Liquid Chromatography (LC) | Separates compounds in a mixture based on their physicochemical properties before they enter the mass spectrometer. nih.gov | Reduces matrix effects and separates this compound from other contaminants, improving detection sensitivity and accuracy. nih.gov |
Isotope Tracing for Elucidation of Transformation Pathways
Isotope tracing is a powerful analytical technique used to elucidate the transformation pathways of compounds like flufenacet in environmental and biological systems. springernature.com This method involves introducing a substrate labeled with a stable isotope (e.g., Carbon-13, ¹³C, or Nitrogen-15, ¹⁵N) into a system and tracking the isotope's incorporation into downstream metabolites over time. nih.gov By analyzing the mass shifts in the resulting products using mass spectrometry, researchers can map the biochemical reactions and degradation steps involved in the compound's transformation. springernature.com
For flufenacet, a ¹³C-labeled parent compound could be applied to soil or water microcosms. As flufenacet degrades into this compound and other metabolites, the ¹³C atoms would be retained in the molecular structure of these transformation products. High-resolution mass spectrometry can then distinguish between the labeled (M+n) and unlabeled (M) forms of these compounds. nih.gov This allows for the unambiguous identification of true metabolites from background environmental contaminants and provides direct evidence of the transformation pathway. springernature.comnih.gov Such studies are crucial for understanding the persistence and fate of flufenacet derivatives in the environment and verifying the sequence of degradation steps, from the parent herbicide to its sulfonic acid metabolite. springernature.com
Long-Term Ecological Studies and Ecosystem-Level Impacts
Chronic Exposure Effects on Aquatic Biocenoses under Field Conditions
Chronic exposure to flufenacet and its degradates, including this compound, can have significant effects on aquatic biocenoses. Studies have shown that flufenacet is moderately toxic to freshwater fish and invertebrates. epa.govregulations.gov Long-term exposure in microcosm assays to environmentally relevant concentrations of flufenacet (up to 50 μg L⁻¹) has been found to reduce the taxonomic richness of aquatic microbiomes. researchgate.net Specifically, certain bacterial groups like Acidobacteria were selected for, indicating a shift in the microbial community structure. researchgate.net Such alterations at the base of the food web can have cascading effects on the entire ecosystem.
In studies using the zebrafish (Danio rerio) model, chronic exposure to the parent compound flufenacet induced a range of developmental abnormalities, including increased mortality, delayed hatching, shortened body length, and edema. researchgate.net Furthermore, gene expression analysis indicated neurotoxic and cardiotoxic effects, as well as potential endocrine disruption. researchgate.net While these studies focus on the parent compound, the persistence and mobility of degradates like this compound mean that aquatic ecosystems are likely subject to prolonged exposure to a mixture of these compounds, leading to sustained pressure on aquatic life. epa.govregulations.gov
Table 2: Summary of Flufenacet's Chronic Effects on Aquatic Organisms
| Organism Group | Observed Effects | Reference Concentration | Source |
| Aquatic Microbiome | Reduced alpha-diversity (taxonomic richness). | 50 μg L⁻¹ | researchgate.net |
| Zebrafish (Danio rerio) Embryos | Developmental abnormalities, neurotoxicity, cardiotoxicity, potential endocrine disruption. | 5 mg/L (parent compound) | researchgate.net |
| Freshwater Invertebrates | Moderately toxic. | Not specified | epa.govregulations.gov |
| Freshwater Fish | Moderately toxic. | Not specified | epa.govregulations.gov |
Investigation of Indirect Ecological Effects and Non-Trophic Interactions
The presence of flufenacet and its degradates in aquatic environments can lead to indirect ecological effects, which occur when the impact of one species on another is mediated by a third species. wpmucdn.comresearchgate.net For instance, the application of herbicides can reduce the diversity and biomass of aquatic plants and algae. mdpi.com This loss of primary producers can indirectly harm herbivorous invertebrates by removing their food source and can also affect fish populations by eliminating critical habitat for breeding and protection from predators. mdpi.com
Furthermore, alterations to microbial communities due to this compound exposure can disrupt essential ecosystem functions like nutrient cycling. researchgate.netmdpi.com Changes in the composition of bacteria and fungi can affect the decomposition of organic matter, which in turn influences nutrient availability for other organisms. mdpi.com Such non-trophic interactions, where one species affects another without a direct predator-prey relationship, are fundamental to ecosystem stability. wpmucdn.com For example, a reduction in specific microbial populations could impair the breakdown of other pollutants or alter the biogeochemical cycles, leading to broader, unforeseen consequences for the aquatic ecosystem. researchgate.netmdpi.com
Development of Environmental Mitigation Strategies for this compound Contamination
Evaluation of Agricultural Best Management Practices for Reduced Environmental Loading
To mitigate the contamination of water resources by flufenacet and its mobile degradate, this compound, the implementation of agricultural Best Management Practices (BMPs) is essential. lsuagcenter.com BMPs are designed to control the generation and movement of pollutants from agricultural landscapes into surface and groundwater. lsuagcenter.comnih.gov The effectiveness of these practices is based on reducing soil erosion, managing water runoff, and improving soil health. nih.gov
Key BMPs for reducing the environmental loading of herbicides like flufenacet include conservation tillage, the use of cover crops, and the establishment of vegetative filter strips or buffers. lsuagcenter.comnih.gov Conservation tillage, which includes no-till and reduced-till systems, minimizes soil disturbance, leaving crop residue on the surface. nih.govaz.gov This practice enhances water infiltration and reduces surface runoff, which is a primary transport mechanism for flufenacet. nih.gov Cover crops planted during fallow periods can reduce erosion, improve soil organic matter, and utilize excess nutrients, further minimizing pollutant loss. lsuagcenter.com Vegetated filter strips are strategically planted areas of grass or other permanent vegetation between fields and water bodies that slow runoff, trap sediment, and allow for the infiltration and potential degradation of herbicides. nih.gov Proper nutrient management and combining tractor operations to reduce soil compaction also contribute to a comprehensive strategy for minimizing the off-site movement of this compound. lsuagcenter.comaz.gov
Table 3: Agricultural Best Management Practices (BMPs) for Mitigating this compound Loading
| Best Management Practice | Mechanism of Action | Expected Outcome |
| Conservation Tillage | Reduces soil disturbance and maintains crop residue on the surface, increasing water infiltration. nih.govaz.gov | Decreased surface runoff and erosion, leading to lower transport of flufenacet and its degradates to water bodies. nih.gov |
| Cover Crops | Provides soil cover during off-seasons, reducing erosion and improving soil structure and water retention. lsuagcenter.com | Reduced runoff volume and trapping of pollutants. lsuagcenter.com |
| Vegetated Filter Strips/Buffers | Slows runoff velocity, allowing sediment and associated contaminants to settle out and water to infiltrate. nih.gov | Significant reduction in the amount of sediment and dissolved herbicides entering adjacent streams and rivers. nih.gov |
| Nutrient Management | Optimizes the rate, timing, and method of nutrient application to match crop needs. lsuagcenter.com | Improved soil health and reduced potential for chemical transport in runoff. lsuagcenter.com |
Research into Environmental Remediation Technologies (e.g., bioremediation)
Research into the environmental remediation of the herbicide flufenacet and its metabolites, such as flufenacet ethanesulfonic acid (ESA), is a developing field. Current scientific efforts have largely concentrated on understanding the degradation pathways of the parent compound, flufenacet, as its breakdown directly leads to the formation of metabolites of environmental interest, including this compound. While specific bioremediation strategies targeting this compound are not extensively documented, the existing body of research on flufenacet provides a foundational understanding of the microbial processes that could be harnessed for the remediation of its derivatives.
Biodegradation is a primary mechanism for the dissipation of flufenacet in both soil and aquatic environments. regulations.gov The cleavage of the ether linkage in the flufenacet molecule is a key step in its degradation, leading to the formation of several metabolites. regulations.gov
Degradation Pathways of Flufenacet
Studies have identified two main degradation pathways for flufenacet in plants and likely in soil environments, which are initiated by either glutathione (B108866) S-transferase (GST) or cytochrome P450 monooxygenase (CYP) enzymes. These pathways result in the formation of various intermediate and terminal metabolites, including this compound.
| Initial Enzyme | Key Intermediate Metabolites | Final Metabolite Mentioned |
| Glutathione S-transferase (GST) | Flufenacet-glutathione conjugate, Flufenacet-cysteine conjugate | This compound |
| Cytochrome P450 monooxygenase (CYP) | Flufenacet-alcohol | Flufenacet oxanilic acid (OXA) |
The persistence of flufenacet and its degradates in the environment is a key factor driving remediation research. The half-life of flufenacet can vary depending on environmental conditions. For instance, in aerobic soil environments, its half-life ranges from 23.1 to 63.6 days, while in aerobic aquatic environments, it ranges from 18 to 77 days. regulations.gov However, some of its metabolites can be more persistent. regulations.gov
Microbial Role in Degradation
Research has also explored the impact of herbicides, including flufenacet, on soil microbial communities. The application of flufenacet has been observed to cause shifts in the structure of these communities, indicating an interaction between the chemical and soil microorganisms. mdpi.com Understanding these interactions is vital for developing effective bioremediation strategies that may utilize indigenous or introduced microorganisms to break down flufenacet and its metabolites.
While research directly focusing on the bioremediation of this compound is limited, the study of flufenacet's degradation pathways provides a solid foundation. Future research will likely focus on isolating and characterizing specific microbial strains or consortia that are efficient in degrading not only the parent flufenacet molecule but also its persistent metabolites like this compound. This could lead to the development of targeted bioremediation technologies for contaminated soil and water resources.
Q & A
Q. What validated analytical methods are recommended for quantifying flufenacet ESA in biological and environmental matrices?
Answer: this compound can be quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS) . Key methodological parameters include:
- Linear ranges : 0.002–0.1 mg/L in tissues (e.g., liver, kidney) and 0.10–10 mg/L in gastrointestinal tract matrices .
- Precision : Intra-day and inter-day relative standard deviations (RSDs) <11% for quality control samples .
- Recovery : 96–107% in rat tissues, validated via spiked samples .
- Matrix effects : 94.5–95.6%, ensuring minimal interference .
For environmental water samples, LC/TOF-MS is effective, with detection limits as low as 0.03 μg/L for metabolites like this compound .
| Matrix | Method | LOQ (mg/L) | Recovery (%) | Reference |
|---|---|---|---|---|
| Rat tissues | LC-MS/MS | 0.002–0.1 | 96–107 | |
| Environmental water | LC/TOF-MS | 0.03 (μg/L) | Not reported | |
| Urine/Feces | UPLC-MS/MS | 0.10–0.25 | >90 |
Q. What is the environmental fate of this compound in soil and aquatic systems?
Answer: this compound exhibits moderate persistence in soil (DT₅₀: 10–54 days) but high mobility (Koc: 233–613 mL/g in sandy loam), increasing leaching risks . In aquatic systems, it is detected in surface water (up to 8.4 μg/L) and groundwater, often alongside metabolites like flufenacet OA . Key factors influencing its distribution include:
Q. What toxicological data support the safety assessment of this compound?
Answer:
- Developmental neurotoxicity (DNT) : No adverse effects observed in regulatory in vivo studies, supported by DNT-IVB assays .
- Regulatory gaps : No established toxicological reference values (VTRs) exist, limiting the derivation of safety thresholds (e.g., VMAX) .
- Metabolic stability : Rapid elimination in rat tissues (post-peak clearance within 24–48 hours) .
Advanced Research Questions
Q. How can experimental designs address herbicide resistance mechanisms in P. minor against this compound?
Answer:
- Pot bioassays : Use factorial completely randomized designs (CRD) with 20 treatment combinations (e.g., flufenacet doses: 37.5–300 g a.i./ha) and four replicates .
- Statistical analysis : Apply ANOVA and Fisher’s LSD test (p=0.05) for biomass reduction data. Transform data (√(x+1)) to normalize variances .
- Resistance markers : Compare dose-response curves between resistant and susceptible populations to identify resistance thresholds (e.g., ED₅₀ values) .
Q. How can conflicting data on this compound’s environmental persistence be resolved?
Answer: Discrepancies arise from:
- Field vs. lab conditions : Field studies detect this compound in groundwater (0.03–1.96 μg/L) despite lab-based DT₅₀ values .
- Analytical sensitivity : Lower detection limits in modern LC-MS/MS vs. older GC methods .
- Environmental variables : Soil organic matter and pH significantly alter degradation rates .
Q. Recommendations :
Q. What methodologies elucidate metabolic pathways of this compound in plants and mammals?
Answer:
- Isotopic labeling : Synthesize ¹⁴C-flufenacet via Ullmann coupling, achieving specific activity >50 mCi/mmol for tracing metabolic byproducts .
- Plant metabolism : In maize, flufenacet degrades to cysteine conjugates and thiadiazolones, with no parent compound detected post-metabolism .
- Mammalian models : Use LC-MS/MS to identify tissue-specific metabolites (e.g., sulfonic acid derivatives in the liver) .
Q. How can regulatory challenges in setting safety thresholds for this compound be addressed?
Answer:
- Data gaps : Conduct chronic toxicity studies to establish NOAEL/LOAEL values for risk assessment .
- Probabilistic modeling : Integrate environmental monitoring data (e.g., 8.4 μg/L in surface water) with exposure scenarios to refine thresholds .
- Cross-species extrapolation : Use allometric scaling from rodent pharmacokinetic data to estimate human exposure .
Q. What advanced analytical techniques improve detection of this compound transformation products (TPs)?
Answer:
- High-resolution mass spectrometry (HRMS) : Differentiate this compound from co-eluting isomers using accurate mass (<5 ppm error) .
- Mobility-based separation : Couple LC with ion mobility spectrometry (IMS) to resolve structurally similar TPs .
- Matrix-matched calibration : Correct for signal suppression in complex matrices (e.g., soil extracts) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
